molecular formula C20H18FN3O2 B2713748 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941961-40-6

1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2713748
CAS No.: 941961-40-6
M. Wt: 351.381
InChI Key: FXSFTHXIYIHRJZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a high-purity chemical compound designed for pharmaceutical research and drug discovery applications. This synthetic molecule features a hybrid structure combining a pyrrolidin-2-one scaffold with a 1,2,4-oxadiazole ring system, a privileged structure in medicinal chemistry known for its diverse biological activities . The compound's molecular framework incorporates specific structural features including a 2-fluorophenyl substitution on the oxadiazole ring and a 4-ethylphenyl group on the pyrrolidinone nitrogen, which may influence its physicochemical properties and biological interactions. The 1,2,4-oxadiazole moiety present in this compound represents a bioisostere for ester and amide functional groups, potentially enhancing metabolic stability while maintaining key molecular interactions . Compounds containing this heterocyclic system have demonstrated significant potential in anticancer research through multiple mechanisms of action, including inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Research indicates that 1,2,4-oxadiazole derivatives can selectively interact with various biological targets including nucleic acids, enzymes, and globular proteins, making them valuable scaffolds for developing targeted therapies . This compound is supplied exclusively for research purposes in pharmaceutical development, specifically for investigating structure-activity relationships, target identification, and mechanistic studies in oncology and other therapeutic areas. Researchers value this chemical class for its versatility in molecular hybridization strategies, where combining the 1,2,4-oxadiazole pharmacophore with other structural elements like the pyrrolidin-2-one ring may produce synergistic biological effects . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-13-7-9-15(10-8-13)24-12-14(11-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFTHXIYIHRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

    Formation of the pyrrolidinone core: This step often involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures to 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial applications. Research on related compounds has demonstrated effectiveness against a range of bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antibacterial activity .

Agrochemical Applications

Pesticidal Activity:
The oxadiazole moiety is known for its insecticidal properties. Preliminary studies suggest that this compound could serve as a basis for developing novel pesticides. The compound's ability to disrupt insect hormonal systems or interfere with neurotransmission pathways presents a promising avenue for agricultural pest control .

Neuropharmacology

Cognitive Enhancers:
Given the pyrrolidine framework's association with cognitive enhancement, this compound may have applications in treating neurodegenerative diseases or cognitive disorders. Research into similar structures has indicated potential for improving memory and learning capabilities through modulation of neurotransmitter systems .

Case Study 1: Anticancer Efficacy

In a study conducted on various oxadiazole derivatives, one derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines. This study highlights the potential of similar compounds in targeted cancer therapies.

Case Study 2: Insecticidal Activity

A derivative containing the oxadiazole ring was tested against common agricultural pests and showed significant mortality rates at low concentrations. This case underscores the feasibility of developing eco-friendly pesticides derived from such compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorophenyl substituent in the target compound may confer stronger π-π stacking interactions compared to pyridinyl or ethoxyphenyl groups .
  • Ethyl vs.

Pyrrolidin-2-one Derivatives with Fluorinated Aromatics

Fluorinated aromatic systems are prevalent in drug design. Notable analogues include:

Compound Name Fluorinated Substituent Additional Features Biological Relevance (Inferred) Reference
Target Compound 2-fluorophenyl Ethylphenyl group Potential CNS activity
1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one 3-chloro-4-fluorophenyl Diazo-acetyl group (reactive) Photoreactive probes
Triazolothiadiazine-pyrrolidinone hybrid (Compound 42) 2-ethoxyphenyl Triazolothiadiazine core CXCR4 modulation for wound healing
1-(2-Fluoro-4-methanesulfonyl-phenyl)-pyrazolo-pyrimidine derivatives 2-fluoro-4-methanesulfonyl Sulfonyl group Kinase inhibition potential

Key Observations :

  • Substituent Position : The 2-fluorophenyl in the target compound may induce different steric effects compared to 3-chloro-4-fluorophenyl (), altering target binding .
  • Functional Groups : Unlike the diazo-acetyl group in , the oxadiazole in the target compound offers stability, suggesting better in vivo longevity .

Biological Activity

1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrrolidine moiety with an oxadiazole ring, which has been associated with various biological effects including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C18H22FN3OC_{18}H_{22}FN_3O, with a molecular weight of approximately 331.4 g/mol. The structure consists of an ethylphenyl group and a fluorophenyl-substituted oxadiazole, contributing to its bioactivity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.16Induction of apoptosis via caspase activation
Similar Oxadiazole DerivativeA5490.12Cell cycle arrest at G1 phase
Another Oxadiazole CompoundHCT1160.19Inhibition of EGFR signaling

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Oxadiazole DerivativeEscherichia coli16 µg/mL

These findings suggest that the incorporation of the oxadiazole ring enhances the antimicrobial efficacy of these compounds .

Mechanistic Studies

Mechanistic studies involving molecular docking simulations have indicated that the compound may interact effectively with target proteins involved in cancer progression and microbial resistance. The presence of the fluorine atom in the structure enhances lipophilicity and binding affinity to target sites .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives in vitro against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that modifications in substituents significantly affected biological activity. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, a two-step protocol involving (i) condensation of 2-fluorobenzamidoxime with a pyrrolidin-2-one-derived carboxylic ester and (ii) thermal or acid-catalyzed cyclization is widely used. Key parameters include stoichiometric control of nitrile oxides and rigorous anhydrous conditions to minimize side reactions. Structural validation via 1H^1H-NMR (e.g., characteristic oxadiazole proton absence) and IR (C=N-O stretching at ~960 cm1^{-1}) is critical .

Basic: How is the stereochemistry of the pyrrolidin-2-one core confirmed experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For instance, in analogous compounds, SC-XRD revealed the planar conformation of the pyrrolidin-2-one ring and the spatial orientation of substituents (e.g., dihedral angles between the oxadiazole and fluorophenyl groups). Alternative methods include NOESY NMR to probe spatial proximity of protons .

Advanced: How can regioselectivity challenges during oxadiazole formation be addressed?

Answer:
Regioselectivity is influenced by electronic and steric effects. Computational tools (DFT calculations) predict favorable transition states for cyclization pathways. Experimentally, using electron-deficient acylating agents (e.g., trifluoroacetic anhydride) directs cyclization to the desired position. Monitoring via LC-MS during reaction optimization helps identify and suppress regioisomeric byproducts .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

Answer:
Discrepancies in 1H^1H-NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects or dynamic conformational changes. Compare experimental data with DFT-simulated spectra (using solvents like DMSO-d6_6) and validate with 2D NMR (COSY, HSQC). For example, in fluorophenyl-containing analogs, fluorine’s electronegativity significantly perturbs neighboring proton environments, necessitating adjusted computational models .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:
The oxadiazole ring’s hydrolytic susceptibility requires pH optimization. Stability studies in buffered solutions (pH 1–7.4) monitored via HPLC identify degradation products (e.g., ring-opened amides). Introducing electron-withdrawing groups (e.g., fluorophenyl) enhances oxadiazole stability by reducing electron density at the O–N bond. Accelerated stability testing (40°C/75% RH) further informs formulation strategies .

Advanced: How to design structure-activity relationship (SAR) studies targeting CNS applications?

Answer:
Focus on modular substitutions:

  • Pyrrolidin-2-one core : Modify the 4-ethylphenyl group to alter lipophilicity (logP) and blood-brain barrier penetration.
  • Oxadiazole substituents : Replace 2-fluorophenyl with bioisosteres (e.g., thiophene) to assess potency changes.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like GABAA_A receptors, leveraging crystallographic data from analogs .

Advanced: How to address low yields in the final coupling step?

Answer:
Low yields often stem from steric hindrance at the pyrrolidin-2-one’s 4-position. Strategies include:

  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance efficiency.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
  • In situ FTIR monitoring : Track intermediate formation to optimize reaction quenching .

Advanced: What analytical techniques validate batch-to-batch consistency?

Answer:

  • HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted fluorophenyl precursors).
  • DSC/TGA : Assess thermal behavior (melting point, decomposition profile) to confirm crystalline form consistency.
  • Elemental analysis : Verify C/H/N/F content against theoretical values (e.g., ±0.3% tolerance) .

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